Ketomycin, (+)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

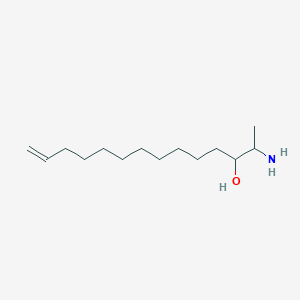

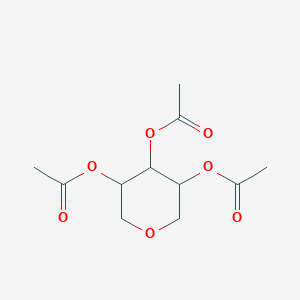

Acide 3-cyclohexène-1-glyoxylique , est un composé de formule moléculaire C8H10O3 . Il existe sous forme de mélange racémique, c'est-à-dire qu'il contient à la fois les énantiomères (+) et (-) .

Méthodes De Préparation

Voies de synthèse:: La Ketomycine peut être synthétisée à partir de l'acide shikimique , qui subit une série de transformations via l'acide chorismate et l'acide préphénique . Ces étapes conduisent à la formation de la Ketomycine.

Production industrielle:: Bien que les méthodes spécifiques de production industrielle ne soient pas largement documentées, la recherche suggère que la Ketomycine peut être obtenue par synthèse chimique en laboratoire.

Analyse Des Réactions Chimiques

La Ketomycine participe à diverses réactions chimiques:

Oxydation: Elle peut subir des réactions d'oxydation.

Réduction: Des réactions de réduction sont également possibles.

Substitution: La Ketomycine réagit avec les nucléophiles, conduisant à des réactions de substitution.

Oxydation: Des réactifs comme le permanganate de potassium (KMnO) ou l'acide chromique (HCrO) sont couramment utilisés.

Réduction: Le borohydrure de sodium (NaBH) ou l'hydrure de lithium et d'aluminium (LiAlH) peuvent réduire la Ketomycine.

Substitution: Les halogénoalcanes ou autres électrophiles réagissent avec la Ketomycine.

Principaux produits:: Les produits spécifiques formés dépendent des conditions de réaction. Par exemple, l'oxydation peut donner des acides carboxyliques, tandis que la réduction peut conduire à des alcools.

4. Applications de la recherche scientifique

La Ketomycine a des applications diverses:

Chimie: Utilisé comme intermédiaire de synthèse en chimie organique.

Biologie: Investigated for its biological activity, including antimicrobial properties.

Industrie: Limited industrial applications, but research continues.

5. Mécanisme d'action

Le mécanisme exact par lequel la Ketomycine exerce ses effets reste un domaine d'étude. Elle interagit probablement avec des cibles moléculaires ou des voies spécifiques, impactant les processus cellulaires.

Applications De Recherche Scientifique

Ketomycin has diverse applications:

Chemistry: Used as a synthetic intermediate in organic chemistry.

Biology: Investigated for its biological activity, including antimicrobial properties.

Industry: Limited industrial applications, but research continues.

Mécanisme D'action

The exact mechanism by which Ketomycin exerts its effects remains an area of study. It likely interacts with specific molecular targets or pathways, impacting cellular processes.

Comparaison Avec Des Composés Similaires

La singularité de la Ketomycine réside dans sa structure. Bien qu'il n'existe pas d'analogues directs, des composés apparentés comprennent les dérivés de l'acide glyoxylique et les molécules à base de cyclohexène.

Propriétés

IUPAC Name |

2-cyclohex-3-en-1-yl-2-oxoacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVDGWZMESEVTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3719-57-1 |

Source

|

| Record name | Ketomycin, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003719571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KETOMYCIN, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HHW84CWN3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-2-(Benzyloxy)-5-[3-(benzyloxy)-2-(Cbz-amino)-3-oxopropyl]phenylboronic Acid Pinacol Ester](/img/structure/B12108014.png)

![(E)-3-(3-fluorophenyl)-1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]prop-2-en-1-one](/img/structure/B12108058.png)

![N-methyl-N-[2-(pyridin-2-ylthio)ethyl]amine](/img/structure/B12108060.png)

![Methyl 2-[(2-amino-3-methylpentanoyl)amino]-3-methylbutanoate](/img/structure/B12108077.png)

![2-(2'-Fluorobiphenyl-4-yl)-6-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B12108092.png)